molecular formula C16H25NO3 B14836420 2,4-DI-Tert-butoxy-5-cyclopropoxypyridine

2,4-DI-Tert-butoxy-5-cyclopropoxypyridine

Cat. No.: B14836420
M. Wt: 279.37 g/mol
InChI Key: PSVPJCFHIDWQSH-UHFFFAOYSA-N
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Description

2,4-DI-Tert-butoxy-5-cyclopropoxypyridine is a chemical compound with the molecular formula C16H27NO2 It is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DI-Tert-butoxy-5-cyclopropoxypyridine typically involves the reaction of 2,4-dihydroxy-5-cyclopropoxypyridine with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of hydroxyl groups with tert-butoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-DI-Tert-butoxy-5-cyclopropoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4-DI-Tert-butoxy-5-cyclopropoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-DI-Tert-butoxy-5-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-DI-Tert-butylphenol: Similar in structure but with phenol instead of pyridine.

    2,4-DI-Tert-butoxyphenol: Contains tert-butoxy groups on a phenol ring.

    5-Cyclopropoxypyridine: Lacks the tert-butoxy groups.

Uniqueness

2,4-DI-Tert-butoxy-5-cyclopropoxypyridine is unique due to the combination of tert-butoxy and cyclopropoxy groups on a pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

5-cyclopropyloxy-2,4-bis[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C16H25NO3/c1-15(2,3)19-12-9-14(20-16(4,5)6)17-10-13(12)18-11-7-8-11/h9-11H,7-8H2,1-6H3

InChI Key

PSVPJCFHIDWQSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=NC=C1OC2CC2)OC(C)(C)C

Origin of Product

United States

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